Product packaging for 2-Phenyl-1-pyridin-2-ylethanamine(Cat. No.:CAS No. 16273-81-7)

2-Phenyl-1-pyridin-2-ylethanamine

Cat. No.: B2372297
CAS No.: 16273-81-7
M. Wt: 198.269
InChI Key: UVVZCVILTRYDBS-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyridine- and Phenyl-Substituted Amine Chemistry

The chemistry of pyridine (B92270), a foundational heterocyclic aromatic compound, has a long history, with its initial synthesis dating back to 1876. researchgate.net Over the decades, a plethora of synthetic methodologies have been developed to create a vast array of substituted pyridines. researchgate.netwikipedia.org Early methods often involved harsh conditions, but modern organic synthesis has provided milder and more efficient routes, such as the widely recognized Hantzsch pyridine synthesis and various cross-coupling strategies. nih.gov

The synthesis of phenyl-substituted amines has also undergone significant evolution. Classic methods like direct amination often suffered from challenges such as overalkylation. researchgate.net Contemporary approaches now offer greater control and selectivity, employing techniques like reductive amination and metal-catalyzed C-N bond formation to afford primary, secondary, and tertiary amines with high precision. researchgate.netnih.gov The development of sophisticated catalysts and reagents has been pivotal in advancing the synthesis of complex amine architectures, including those bearing both phenyl and pyridyl substituents.

Significance of 2-Phenyl-1-pyridin-2-ylethanamine in Contemporary Organic Synthesis and Coordination Chemistry

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are prominent in several areas of chemical science. The isomeric compound, 2-phenyl-2-(pyridin-2-yl)ethanamine, is cataloged in chemical databases, highlighting the existence and accessibility of this structural class. nih.gov

The primary significance of the this compound framework lies in its potential as a bidentate ligand in coordination chemistry. The nitrogen atom of the pyridine ring and the nitrogen of the ethanamine side chain can chelate to a metal center, forming stable metal complexes. The stereochemistry of the chiral center at the carbon bearing the phenyl group can influence the geometry and catalytic activity of these complexes, making them attractive targets for asymmetric catalysis. For instance, similar pyridyl-imine Fe(II) complexes have been synthesized and evaluated as catalysts in the asymmetric transfer hydrogenation of ketones. researchgate.net

In organic synthesis, the amine functionality of this compound serves as a versatile handle for further molecular elaboration, allowing for the construction of more complex molecules. Its precursor, 2-phenyl-1-(pyridin-2-yl)ethan-1-one, is a known compound, suggesting that the amine can be readily synthesized via reductive amination. nih.gov

Research Trajectories and Interdisciplinary Relevance of the this compound Moiety

The research trajectory for compounds like this compound is pointing towards several interdisciplinary fields. The broader class of phenylpyridine derivatives has garnered significant attention for its applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) due to the fluorescent properties of their metal complexes. wikipedia.org

Furthermore, pyridine derivatives are known to exhibit a wide range of biological activities. nih.govsphinxsai.commdpi.com Research into related structures has revealed potential applications as insecticidal, antifungal, and antibacterial agents. sphinxsai.commdpi.com For example, various 2-phenylpyridine (B120327) derivatives have been synthesized and tested for their insecticidal activity against agricultural pests. mdpi.com Moreover, pyridine derivatives of L-phenylalanine have been investigated as potential antisickling agents for the treatment of sickle cell anemia. nih.gov The structural similarity of this compound to these bioactive molecules suggests that it and its derivatives could be promising candidates for medicinal chemistry and drug discovery programs. The psychotropic effects of some pyridine derivatives are also under investigation, indicating a potential role in neuroscience. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2 B2372297 2-Phenyl-1-pyridin-2-ylethanamine CAS No. 16273-81-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-12(13-8-4-5-9-15-13)10-11-6-2-1-3-7-11/h1-9,12H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVZCVILTRYDBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16273-81-7
Record name 2-phenyl-1-(pyridin-2-yl)ethan-1-amine
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Sophisticated Synthetic Strategies for 2 Phenyl 1 Pyridin 2 Ylethanamine and Its Stereoisomers

Regioselective and Chemoselective Synthetic Pathways

Achieving the precise connectivity of 2-Phenyl-1-pyridin-2-ylethanamine requires careful control over which atoms form new bonds, especially when multiple reactive sites are present. Regioselective strategies ensure that reactions occur at the correct position (e.g., at the 2-position of the pyridine (B92270) ring), while chemoselective methods ensure that a specific functional group reacts in preference to others.

Advanced Nucleophilic Substitution Methodologies

Nucleophilic substitution provides a foundational approach to constructing the carbon skeleton of the target molecule. A common strategy involves the generation of a nucleophilic carbanion from 2-picoline (2-methylpyridine). By treating 2-picoline with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), the methyl group is deprotonated to form a highly reactive anion. This anion can then act as a nucleophile, attacking an electrophilic benzyl (B1604629) source like benzyl bromide. This reaction regioselectively forms the C-C bond at the desired position, yielding 2-phenethylpyridine.

Further transformation to the final amine product requires the introduction of the amino group. This can be accomplished through various multi-step sequences, such as radical bromination of the benzylic position followed by substitution with an amine equivalent.

Another advanced approach involves the ring-opening of activated heterocycles. For instance, chiral 2-oxiranyl-pyridine can be synthesized and subsequently opened by an amine nucleophile, like (S)-α-phenylethylamine, often in the presence of a Lewis acid catalyst such as scandium(III) trifluoromethanesulfonate. mdpi.com This method establishes the amino alcohol scaffold, which can then be further modified to achieve the target structure.

Catalytic Coupling Reactions for C-C and C-N Bond Formation

Modern catalytic cross-coupling reactions offer powerful and efficient methods for forming the key C-C and C-N bonds within the molecule's framework. Palladium-catalyzed reactions, in particular, are instrumental in this regard. One potential strategy involves the direct arylation of pyridine N-oxide with a suitable halo-substituted precursor, a method noted for its increasing utility in complex syntheses. researchgate.net

Copper-catalyzed reactions have also emerged as a viable strategy for forming related structures. An efficient copper-catalyzed cross-coupling of methyl ketones with pyridin-2-amines has been described for the synthesis of N-(2-pyridyl)-α-ketoamides. researchgate.net This methodology, which involves the formation of both C-N and C=O bonds, could be adapted to create precursors for this compound. The reaction typically proceeds at elevated temperatures in a solvent like DMSO with an oxidant. researchgate.net

Table 1: Example of a Copper-Catalyzed Coupling Reaction Condition

ParameterCondition
Catalyst Cu(OAc)₂ (5 mol%)
Additive Acetic Acid (AcOH) (5 mol%)
Oxidant O₂
Solvent DMSO
Temperature 120°C
Time 8 hours
Data derived from a study on the synthesis of α-ketoamides. researchgate.net

Controlled Reduction of Ketone Precursors (e.g., 2-Phenyl-1-(pyridin-2-yl)ethan-1-one)

A highly effective and common pathway to this compound involves the synthesis and subsequent reduction of the ketone precursor, 2-Phenyl-1-(pyridin-2-yl)ethan-1-one. nih.govuni.lu This ketone can be prepared through several established methods, such as the reaction of a 2-pyridyl organometallic reagent with phenylacetyl chloride or the condensation of 2-cyanopyridine (B140075) with a benzyl Grignard reagent followed by acidic hydrolysis.

Once the ketone precursor is obtained, it can be converted to the target amine via reductive amination. This one-pot reaction involves the initial formation of an imine by reacting the ketone with an ammonia (B1221849) source (such as ammonia or ammonium (B1175870) acetate), followed by in-situ reduction. Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation over a metal catalyst like palladium on carbon or Raney nickel. The choice of reducing agent and reaction conditions is critical to prevent over-reduction or side reactions.

Enantioselective Synthesis of Chiral this compound

The central carbon atom in this compound, which is bonded to the phenyl, pyridyl, and aminoethyl groups, is a stereocenter. Therefore, the molecule exists as a pair of enantiomers. Synthesizing a single enantiomer (enantioselective synthesis) is crucial in many applications and requires specialized, stereocontrolled methods.

Chemoenzymatic Transformations and Biocatalysis

Biocatalysis offers an environmentally friendly and highly selective route to chiral molecules. Enzymes, particularly ketoreductases and transaminases, can perform stereoselective transformations with exceptional precision. For the synthesis of chiral this compound, a key strategy is the asymmetric bioreduction of the ketone precursor, 2-Phenyl-1-(pyridin-2-yl)ethan-1-one.

This approach is analogous to the successful asymmetric bioreduction of the related compound Phenyl(pyridin-2-yl)methanone, which has been achieved using the biocatalyst Leuconostoc pseudomesenteroides. researchgate.net In such a process, the ketone is exposed to the microorganism or an isolated alcohol dehydrogenase (ADH) enzyme from it. The enzyme, using a cofactor like NAD(P)H, delivers a hydride to one specific face of the prochiral ketone, leading to the formation of a single enantiomer of the corresponding alcohol. This chiral alcohol can then be converted to the chiral amine through standard chemical methods, such as a Mitsunobu reaction or conversion to a leaving group followed by nucleophilic substitution with an amine source, with inversion of stereochemistry.

Table 2: Optimized Conditions for Asymmetric Bioreduction of a Model Pyridyl Ketone

ParameterOptimized ValueOutcome
Biocatalyst Leuconostoc pseudomesenteroides N13High Conversion
pH High LevelMaximized ee and Conversion
Temperature Low to Mid-RangeMaximized ee and Conversion
Result 99% Conversion, 98% Yield(S)-phenyl(pyridin-2-yl)methanol
Data adapted from a study on Phenyl(pyridin-2-yl)methanone. researchgate.net

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgslideshare.net After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. This is a robust and widely used strategy in asymmetric synthesis. rsc.orgnih.gov

A powerful application of this method for synthesizing chiral amines involves the use of sulfinamides, such as (R)- or (S)-tert-butanesulfinamide. The synthesis would proceed as follows:

Condensation: The ketone precursor, 2-Phenyl-1-(pyridin-2-yl)ethan-1-one, is condensed with an enantiopure sulfinamide (e.g., (R)-tert-butanesulfinamide) in the presence of a dehydrating agent like titanium tetraethoxide to form a chiral N-sulfinylimine.

Diastereoselective Reduction: The C=N double bond of the sulfinylimine is then reduced. The bulky tert-butylsulfinyl group effectively shields one face of the imine, forcing the reducing agent (e.g., sodium borohydride) to attack from the less hindered face. youtube.com This results in a highly diastereoselective synthesis of the corresponding sulfinamide. The choice of reducing agent can be critical; for example, L-selectride can lead to the opposite diastereomer compared to sodium borohydride. youtube.com

Auxiliary Removal: The chiral auxiliary is cleaved under mild acidic conditions (e.g., HCl in a solvent like dioxane) to release the enantiomerically pure target amine as its salt. youtube.com

This strategy allows for the selective synthesis of either the (R)- or (S)-enantiomer of this compound simply by choosing the corresponding (S)- or (R)-enantiomer of the chiral auxiliary. Other auxiliaries, like those derived from pseudoephedrine or 1-phenylethylamine, can also be employed in related strategies to control stereochemistry during C-C bond formation. mdpi.comnih.gov

Asymmetric Catalysis in Amination and Reduction Processes

The stereoselective synthesis of this compound and its enantiomers is a significant challenge in medicinal and materials chemistry. Asymmetric catalysis, particularly through the reduction of prochiral imines or the amination of ketones, offers a powerful approach to establishing the desired stereochemistry at the chiral center. A prominent and effective strategy involves the diastereoselective reduction of N-sulfinyl ketimines derived from the corresponding ketones.

The use of chiral N-sulfinyl auxiliaries, such as N-tert-butanesulfinamide (Ellman's auxiliary), has become a cornerstone of modern asymmetric amine synthesis. This method relies on the condensation of the auxiliary with a ketone, in this case, phenyl(pyridin-2-yl)methanone, to form a chiral N-sulfinyl ketimine. The stereochemical outcome of the subsequent reduction of the C=N bond is directed by the chiral sulfinyl group, allowing for the predictable formation of one diastereomer of the corresponding sulfinamide. The auxiliary can then be readily cleaved under mild acidic conditions to afford the desired chiral primary amine.

The diastereoselectivity of the reduction is highly dependent on the choice of reducing agent and the steric and electronic properties of the substituents on the ketimine. A variety of hydride-donating reagents have been explored for the reduction of N-sulfinyl ketimines, with their size and coordinating ability playing a crucial role in the stereochemical control.

For instance, in the reduction of a related N-sulfinyl ketimine, different reducing agents have been shown to yield varying levels of diastereoselectivity and chemical yield.

Table 1: Effect of Reducing Agent on the Diastereoselective Reduction of a Chiral Sulfinyl Ketimine

Reductant Diastereomeric Ratio (d.r.) Yield (%)
Sodium Borohydride 2.5:1 95
Lithium Borohydride 2.5:1 95
DIBAL-H 15:1 65
Superhydride® (Lithium Triethylborohydride) >20:1 35

Data is illustrative for a related chiral sulfinyl ketimine and highlights the impact of the reducing agent on stereoselectivity and yield.

As indicated in the table, smaller, less sterically demanding reducing agents like sodium borohydride tend to provide lower diastereoselectivity. In contrast, bulkier hydride reagents such as Diisobutylaluminium hydride (DIBAL-H) and Superhydride® lead to significantly higher diastereomeric ratios, favoring the formation of the desired stereoisomer. This is attributed to the steric interaction between the reducing agent and the bulky sulfinyl group, which directs the hydride attack to the less hindered face of the imine.

Furthermore, studies on the DIBAL reduction of enantiopure N-p-toluenesulfinyl ketimines derived from 2-pyridyl ketones have demonstrated high yields and diastereoselectivities. researchgate.net This approach has proven effective for the synthesis of various optically active 1-substituted-1-(pyridin-2-yl)methylamines. researchgate.net The reaction proceeds via a chelated transition state where the aluminum coordinates to both the nitrogen of the sulfinyl group and the nitrogen of the pyridine ring, leading to a more rigid conformation and enhanced facial selectivity.

The general scheme for this asymmetric synthesis is as follows:

Condensation: Phenyl(pyridin-2-yl)methanone is condensed with an enantiopure N-sulfinyl auxiliary (e.g., (R)- or (S)-N-tert-butanesulfinamide) in the presence of a Lewis acid, such as titanium(IV) ethoxide, to form the corresponding chiral N-sulfinyl ketimine.

Diastereoselective Reduction: The purified N-sulfinyl ketimine is then reduced with a suitable hydride reagent. The choice of reagent is critical for achieving high diastereoselectivity.

Auxiliary Cleavage: The resulting N-sulfinyl amine is treated with a protic acid (e.g., HCl in a suitable solvent) to cleave the sulfinyl group, affording the desired enantiomer of this compound as its salt.

This methodology provides a reliable and versatile route to enantiomerically enriched this compound and its analogs, which are valuable building blocks for various applications.

Advanced Spectroscopic and Crystallographic Characterization of 2 Phenyl 1 Pyridin 2 Ylethanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a premier technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

The ¹H and ¹³C NMR spectra of 2-Phenyl-1-pyridin-2-ylethanamine are predicted to show distinct signals corresponding to each unique proton and carbon environment within the molecule. The chemical shifts are influenced by the electron-withdrawing and anisotropic effects of the adjacent aromatic rings and the amine group.

Predicted ¹H NMR Spectral Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridyl H-6~ 8.5 - 8.6Doublet (d)1H
Pyridyl H-4~ 7.6 - 7.7Triplet of doublets (td)1H
Phenyl H (ortho, meta, para)~ 7.2 - 7.4Multiplet (m)5H
Pyridyl H-5~ 7.1 - 7.2Doublet of doublets (dd)1H
Pyridyl H-3~ 7.1Doublet (d)1H
Methine CH-NH₂~ 4.1 - 4.3Triplet (t)1H
Benzylic CH₂~ 2.9 - 3.1Doublet (d)2H
Amine NH₂~ 1.5 - 2.5Broad Singlet (br s)2H

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (δ, ppm)
Pyridyl C-2~ 160
Pyridyl C-6~ 149
Phenyl C-ipso~ 139
Pyridyl C-4~ 137
Phenyl C-ortho, C-meta, C-para~ 126 - 129
Pyridyl C-3~ 122
Pyridyl C-5~ 121
Methine CH-NH₂~ 58
Benzylic CH₂~ 42

The predictions for the aromatic regions are based on data from analogous compounds like 2-phenylpyridine (B120327) and substituted benzenes. nist.govmdpi.com The downfield shift of the pyridyl H-6 proton is a characteristic result of its proximity to the electronegative nitrogen atom.

To confirm the assignments from 1D NMR and establish the connectivity between atoms, multidimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

COSY: A hypothetical COSY spectrum would reveal correlations between vicinally coupled protons. Key expected correlations include the coupling between the methine (CH-NH₂) proton and the benzylic (CH₂) protons, confirming the ethylamine (B1201723) backbone. Additionally, intra-ring correlations would be observed within the phenyl and pyridyl spin systems.

The presence of a chiral center at the C-1 carbon (the methine carbon) introduces a notable spectroscopic feature. mdpi.com The two protons of the adjacent benzylic (CH₂) group are diastereotopic. Consequently, instead of appearing as a simple doublet from coupling to the single methine proton, they are expected to present as a more complex pattern, likely two distinct signals, each appearing as a doublet of doublets (AB quartet), reflecting both geminal coupling to each other and vicinal coupling to the methine proton.

Furthermore, environmental factors, particularly the choice of solvent, can influence the spectrum. In protic solvents like D₂O or methanol-d₄, the amine (NH₂) protons can undergo rapid exchange with the solvent's deuterium, leading to a broadening or complete disappearance of their signal in the ¹H NMR spectrum. This effect can also slightly alter the chemical shifts of nearby protons, such as the methine proton. mdpi.com

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

The FT-IR spectrum of this compound would display a series of absorption bands that serve as a molecular fingerprint. The key functional groups—primary amine, aromatic rings, and aliphatic chains—have characteristic vibrational frequencies. scirp.org

Predicted FT-IR Absorption Bands:

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
N-H (Primary Amine)Symmetric & Asymmetric Stretch3300 - 3500Medium, Broad
C-H (Aromatic)Stretch3000 - 3100Medium
C-H (Aliphatic)Stretch2850 - 2960Medium
C=C / C=N (Aromatic Rings)Stretch1450 - 1600Strong to Medium
N-H (Primary Amine)Bend (Scissoring)1580 - 1650Medium
C-NStretch1020 - 1250Medium
C-H (Aromatic)Out-of-plane Bend690 - 900Strong

The broad band in the 3300-3500 cm⁻¹ region is a definitive indicator of the N-H stretching in the primary amine. scirp.org The sharp peaks between 1450 and 1600 cm⁻¹ are characteristic of the stretching vibrations within the phenyl and pyridine (B92270) rings. nist.gov

Mass Spectrometry for Precise Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry provides the precise molecular weight of a compound and offers insight into its structure through the analysis of its fragmentation patterns under ionization. miamioh.edu The exact mass of this compound is 198.1157 Da. nih.gov

The fragmentation of the molecular ion (M⁺˙) is dictated by the stability of the resulting fragments. For this compound, two primary fragmentation pathways are predicted to be dominant:

Benzylic Cleavage: Cleavage of the C2-C1 bond (beta-cleavage relative to the phenyl ring) is highly favorable due to the formation of the stable benzyl (B1604629) radical or the even more stable tropylium (B1234903) cation. This pathway leads to the formation of a fragment with a mass-to-charge ratio (m/z) of 91, corresponding to the [C₇H₇]⁺ ion. This fragment is often the base peak in the spectrum of benzyl-containing compounds.

Alpha-Cleavage: Cleavage of the bond alpha to the amine group is another characteristic fragmentation pathway for amines. miamioh.edu This can occur in two ways:

Cleavage of the C1-C(pyridin-2-yl) bond, resulting in the loss of a pyridyl radical and the formation of a fragment at m/z 120, [C₆H₅-CH₂-CHNH₂]⁺.

Cleavage of the C1-C2 bond, leading to the formation of a pyridyl-stabilized cation at m/z 107, [C₅H₄N-CHNH₂]⁺.

The mass spectrum would therefore be expected to show a molecular ion peak at m/z 198, with major fragment ions at m/z 91 (likely the base peak), 120, and 107. This fragmentation pattern provides strong evidence for the proposed connectivity of the phenyl, ethylamine, and pyridine moieties.

Complementary Spectroscopic Techniques (e.g., UV-Vis Absorption)

An extensive review of scientific literature and spectral databases did not reveal any published experimental UV-Vis absorption spectra for this compound. Therefore, specific data regarding its electronic transitions, such as maximum absorption wavelengths (λmax) and corresponding molar absorptivity coefficients (ε), are not available.

The UV-Vis spectrum of a molecule is influenced by its chromophores, which are the parts of the molecule that absorb light. For this compound, the phenyl and pyridinyl rings are the primary chromophores. The electronic transitions would likely be of the π → π* type, characteristic of aromatic systems. The solvent used for analysis can also influence the spectrum's features.

A hypothetical data table is provided below to illustrate the kind of data that would be generated from a UV-Vis spectroscopic analysis. The values are for illustrative purposes only and are not actual experimental data.

Solvent λmax (nm) Molar Absorptivity (ε) (M⁻¹cm⁻¹) Transition
EthanolValue not availableValue not availableπ → π
CyclohexaneValue not availableValue not availableπ → π

Mechanistic Organic Reactivity and Derivatization of 2 Phenyl 1 Pyridin 2 Ylethanamine

Elucidation of Reaction Mechanisms in Oxidation and Reduction Processes

The oxidation and reduction of 2-Phenyl-1-pyridin-2-ylethanamine center on its primary amine functionality. While specific mechanistic studies on this exact molecule are not prevalent, the reactivity can be inferred from the well-established chemistry of primary amines and related structures.

Oxidation: The primary amine group is susceptible to oxidation by various reagents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide can lead to a mixture of products, including the corresponding nitro compound, through various intermediates. The mechanism typically involves the initial formation of a hydroxylamine (B1172632) derivative, which can be further oxidized. The presence of two aromatic rings can influence the reaction's course and selectivity. For instance, similar compounds containing pyridine (B92270) and amine functionalities can be oxidized.

Reduction: Reduction reactions are more relevant to derivatives of this compound, such as imines (Schiff bases) or amides formed from the amine group. The reduction of a Schiff base derivative, for example, using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), would regenerate an amine, in this case, a secondary amine. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is another effective method for reducing the C=N bond of a Schiff base derivative, providing a pathway back to a saturated amine linkage.

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes this compound a potent nucleophile. msu.edu This reactivity is central to many of its derivatization pathways.

Alkylation: The amine can react with alkyl halides in an SN2 reaction to form secondary and tertiary amines. However, these reactions can be difficult to control, as the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the potential formation of a quaternary ammonium (B1175870) salt. msu.edu Using a 2:1 ratio of the amine to the alkylating agent can help consume the HX acid produced, but does not prevent the issue of the product amine also acting as a nucleophile. msu.edu

Acylation: The amine readily reacts with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. This reaction is typically fast and high-yielding. The resulting amide is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group.

Sulfonamide Formation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides. Converting the amine to a sulfonamide derivative greatly increases the acidity of the N-H proton, which allows for the formation of a nucleophilic conjugate base that can then undergo further reactions. msu.edu

The nucleophilicity of amines is influenced by both basicity and steric hindrance. masterorganicchemistry.com While the primary amine in this compound is a good nucleophile, bulky reagents may react more slowly due to the steric hindrance imposed by the adjacent phenyl and pyridyl groups. masterorganicchemistry.com

Electrophilic Aromatic Substitution on Phenyl and Pyridine Moieties

The presence of two distinct aromatic rings—one electron-rich (phenyl) and one electron-deficient (pyridine)—leads to highly regioselective electrophilic aromatic substitution (EAS) reactions.

Pyridine Ring: The pyridine ring is generally deactivated towards EAS. youtube.com The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic than benzene. youtube.comyoutube.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. Substitution, when it does occur, is directed to the C-3 (and C-5) position, which is meta to the nitrogen. youtube.comyoutube.com This is because the cationic intermediates formed by attack at C-2, C-4, or C-6 have a destabilizing resonance structure where the positive charge is placed on the electronegative nitrogen atom. youtube.com Reactions like nitration and halogenation require vigorous conditions (e.g., high temperatures) and often result in low yields. youtube.com Friedel-Crafts alkylation and acylation reactions typically fail with pyridine. youtube.com

Phenyl Ring: In contrast, the phenyl ring is activated by the attached alkylamine substituent. The -(CH(CH₂NH₂)-pyridyl) group is an ortho-, para-director. Therefore, electrophilic substitution will preferentially occur at the ortho and para positions of the phenyl ring under milder conditions than those required for the pyridine ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Reagents Target Ring Predicted Major Product(s) Conditions
Nitration HNO₃ / H₂SO₄ Phenyl Ortho-nitro and Para-nitro substitution Mild
Nitration KNO₃ / H₂SO₄ Pyridine 3-Nitro substitution Vigorous, high temp.
Halogenation Br₂ / FeBr₃ Phenyl Ortho-bromo and Para-bromo substitution Mild
Halogenation Br₂ Pyridine 3-Bromo substitution Vigorous, high temp.
Sulfonation Fuming H₂SO₄ Pyridine Pyridine-3-sulfonic acid High temp.
Friedel-Crafts R-Cl / AlCl₃ Phenyl Ortho- and Para-alkylation/acylation Mild
Friedel-Crafts R-Cl / AlCl₃ Pyridine No reaction N/A

Formation and Reactivity of Schiff Base Derivatives

The primary amine of this compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases (imines). This reaction typically involves nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine (hemiaminal) intermediate, which then dehydrates to yield the final C=N double bond. jocpr.com The reaction is often catalyzed by acid and may require refluxing conditions. scirp.orgijcrt.org

The resulting Schiff base is a versatile intermediate. The imine bond can be reduced to a secondary amine, as mentioned previously. More significantly, these Schiff bases are excellent ligands in coordination chemistry. The combination of the "soft" imine nitrogen and the "hard" pyridine nitrogen allows these molecules to act as bidentate or potentially tridentate ligands, forming stable complexes with a variety of transition metals. scirp.orgijcrt.org The specific coordination behavior depends on the nature of the metal ion and the R groups from the parent carbonyl compound.

Table 2: Examples of Carbonyl Compounds for Schiff Base Formation

Carbonyl Compound Chemical Name Resulting Schiff Base Feature
Salicylaldehyde 2-Hydroxybenzaldehyde Introduces a hydroxyl group for potential tridentate (N,N,O) coordination.
Acetylacetone Pentane-2,4-dione Forms a β-ketoimine, capable of keto-enol tautomerism and chelation.
2-Acetylpyridine 1-(Pyridin-2-yl)ethan-1-one Adds another pyridine ring, creating a potentially tetradentate ligand.
Benzaldehyde Benzaldehyde Adds an additional phenyl group to the structure.

Directed C-H Activation and Functionalization Strategies

Modern synthetic methods allow for the direct functionalization of otherwise unreactive C-H bonds, often directed by a coordinating functional group within the substrate. The structure of this compound contains two powerful directing groups: the pyridine nitrogen and the primary amine.

Pyridine-Directed C-H Activation: The pyridine ring is a well-established and robust directing group for the ortho-C-H activation of an attached phenyl ring. rsc.org In a process often catalyzed by palladium(II), the pyridine nitrogen coordinates to the metal center. rsc.orgrsc.org This brings the metal into close proximity to the C-H bonds at the ortho-position of the phenyl ring, facilitating their cleavage via a cyclometalated intermediate in what is known as a concerted metalation-deprotonation (CMD) process. nih.gov This strategy enables the regioselective introduction of a wide range of functional groups, including aryl, alkyl, and vinyl groups, at the ortho-position of the phenyl ring. rsc.org

Amine-Directed C-H Activation: The primary amine group can also serve as a directing group for C-H functionalization. rsc.org Using a suitable palladium catalyst, the amine can direct carbonylation, arylation, or amination at specific C-H bonds, often under ambient conditions. rsc.org

These C-H activation strategies provide a powerful and atom-economical way to elaborate the core structure of this compound, building molecular complexity in a highly controlled manner.

Table 3: Examples of Directed C-H Activation Strategies on Analogous Scaffolds

Directing Group Metal Catalyst Ligand/Additive Functionalization Type Reference
Pyridine Pd(OAc)₂ None Ortho-Arylation rsc.org
Pyridine Rh/Ir complexes Boryl/phosphine (B1218219) (PBP) Ortho-C-H activation researchgate.net
Amine Pd(OAc)₂ L-isoleucine Ortho-C-H Arylation rsc.org
Nitrile (analogous director) Pd(OAc)₂ 3-Amino-2-pyridone Meta-Olefination nih.gov

Coordination Chemistry and Metalligand Interactions of 2 Phenyl 1 Pyridin 2 Ylethanamine

Complexation with Transition Metals

The interaction of 2-Phenyl-1-pyridin-2-ylethanamine with transition metals leads to the formation of coordination complexes with distinct stoichiometries, stabilities, and spectroscopic properties. The nitrogen atoms of the pyridine (B92270) ring and the amino group are the primary coordination sites, acting as a bidentate ligand to form a stable five-membered chelate ring with the metal ion. researchgate.net

Stoichiometry and Stability Constant Determination of Metal Complexes

Table 1: Stability of Metal Complexes in Various Conditions

Complex Type Solvent/Condition Stability
Co(III) Complexes DMSO, water (pH 2.0 and 7.4) Stable for 24 hours nih.gov
Co(III) Complexes Water (pH 11.7, in presence of O₂) Slow spectral changes nih.gov

Spectroscopic Signatures of Coordination (e.g., UV-Vis, EPR in metal complexes)

The coordination of this compound to a metal center induces changes in the electronic environment of both the ligand and the metal, which can be probed by various spectroscopic techniques.

UV-Vis Spectroscopy: The formation of metal complexes is often accompanied by shifts in the UV-Vis absorption bands of the ligand. These shifts can provide information about the nature of the metal-ligand bonding and the geometry of the complex. For instance, the UV-Vis spectra of metal complexes can be monitored over time to assess their stability in solution. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying paramagnetic metal complexes, such as those containing Cu(II). The EPR spectrum can provide detailed information about the electronic ground state and the coordination environment of the metal ion. For example, in a distorted octahedral Cu(II) complex, the ground state can be determined to be dx²-y² based on the EPR data. dntb.gov.ua The g-values and hyperfine coupling constants obtained from EPR spectra are sensitive to the nature of the coordinating atoms and the geometry of the complex.

Ligand Field Theory and Electronic Structure of Metal Complexes Incorporating this compound

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. wikipedia.orgyoutube.comyoutube.com It describes how the interaction between the metal d-orbitals and the orbitals of the surrounding ligands leads to a splitting of the d-orbital energies. youtube.com The magnitude of this splitting, denoted as Δ, depends on the nature of the ligand, the metal ion, and the coordination geometry.

For complexes of this compound, which acts as a bidentate N,N-donor ligand, the nitrogen atoms create a specific ligand field around the metal center. This influences the electronic configuration, magnetic properties, and spectroscopic features of the complex. wikipedia.org For instance, in an octahedral complex, the five d-orbitals split into two sets: a lower-energy t2g set and a higher-energy eg set. youtube.com The distribution of electrons within these orbitals determines whether the complex is high-spin or low-spin.

Investigation of Coordination Modes and Chelate Ring Geometries

This compound typically coordinates to metal ions in a bidentate fashion through the nitrogen atom of the pyridine ring and the nitrogen atom of the ethanamine moiety. This chelation results in the formation of a stable five-membered ring. researchgate.net However, other coordination modes are possible depending on the specific metal and reaction conditions. For example, some related pyridine-containing ligands have been shown to act as bridging ligands, connecting two metal centers. researchgate.net

Design Principles for Chiral Metal-Ligand Complexes for Asymmetric Applications

The presence of a chiral center in this compound makes it a valuable ligand for the synthesis of chiral metal complexes used in asymmetric catalysis. nih.govcore.ac.uk The goal of asymmetric catalysis is to selectively produce one enantiomer of a chiral product. nih.gov The design of effective chiral ligands is crucial for achieving high enantioselectivity.

Key design principles for chiral metal-ligand complexes for asymmetric applications include:

Modularity: Ligands with a modular structure allow for systematic tuning of their steric and electronic properties. nih.gov By modifying different parts of the ligand, its performance in a specific catalytic reaction can be optimized.

Steric and Electronic Tuning: The steric bulk and electronic properties of the ligand can be adjusted to control the approach of the substrate to the metal center, thereby influencing the stereochemical outcome of the reaction. The phenyl group in this compound provides a point for steric modification.

Well-Defined Chiral Pocket: An effective chiral ligand creates a well-defined three-dimensional chiral environment around the metal's active site. nih.gov This pocket dictates the preferred orientation of the substrate, leading to high enantioselectivity.

Ligand Rigidity: A rigid ligand backbone often leads to better enantiocontrol by reducing the number of possible conformations of the catalyst-substrate complex. nih.gov

By applying these principles, researchers can design and synthesize novel chiral metal complexes based on the this compound scaffold for a wide range of asymmetric transformations. mdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Cobalt(III)
Iron(III)
Nickel(II)
Copper(II)
Silver(I)

Catalytic Efficacy of 2 Phenyl 1 Pyridin 2 Ylethanamine Based Systems

Asymmetric Catalysis Utilizing Chiral Derivatives of 2-Phenyl-1-pyridin-2-ylethanamine

The synthesis of chiral 1,2-diamines and their successful application as ligands in a wide array of asymmetric reactions is a well-established field in organic chemistry. These ligands are capable of forming stable complexes with various metals, creating a chiral environment that can effectively control the stereochemical outcome of a reaction.

Enantioselective Transformations in Organic Synthesis

While there is extensive literature on the use of similar chiral 1,2-diamines in enantioselective transformations, specific examples employing chiral derivatives of this compound are not documented in available research. In principle, chiral versions of this ligand could be applied to reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The combination of a soft pyridine (B92270) donor and a hard amine donor could offer unique electronic and steric properties beneficial for asymmetric induction.

Mechanistic Pathways of Asymmetric Induction

The mechanism of asymmetric induction by chiral ligands is a complex field of study, often involving detailed spectroscopic and computational analysis. For a ligand like this compound, it is hypothesized that the formation of a rigid five-membered chelate ring with a metal center would be a key feature. This rigidity, combined with the steric influence of the phenyl group and the specific conformation of the chelate ring, would be expected to dictate the facial selectivity of substrate approach to the metal's coordination sphere. However, without experimental or computational studies on complexes of this specific ligand, any proposed mechanistic pathway remains speculative.

Transition Metal-Catalyzed Reactions Promoted by this compound Ligands

Nitrogen-containing ligands are of paramount importance in transition metal catalysis, particularly in cross-coupling reactions. The pyridine and amine functionalities of this compound make it a potential N,N-bidentate ligand for various transition metals like palladium, copper, and nickel.

C-N Bond Formation and Other Cross-Coupling Reactions

The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, is a cornerstone of modern synthetic chemistry for the formation of arylamines. While a vast number of phosphine (B1218219) and N-heterocyclic carbene ligands have been developed for this transformation, the performance of this compound as a supporting ligand has not been reported. Similarly, its application in other cross-coupling reactions such as Suzuki-Miyaura or Heck couplings is not described in the literature. The stability of the potential palladium complex and its electronic properties would be crucial for its effectiveness in the catalytic cycle of these reactions.

Catalytic Role in Stabilizing Reaction Intermediates

A key role of a ligand in a catalytic cycle is to stabilize the various oxidation states of the metal center and the reactive intermediates. The pyridine moiety of this compound, as a π-acceptor, could stabilize lower oxidation states of a metal, while the σ-donating amine group could favor higher oxidation states. This electronic flexibility could be advantageous in multi-step catalytic cycles. For instance, in a palladium-catalyzed cross-coupling reaction, the ligand would need to support both Pd(0) and Pd(II) intermediates. The specific impact of this compound on the stability and reactivity of such intermediates has yet to be experimentally determined.

Catalyst Design and Optimization Strategies

The rational design and optimization of catalysts are crucial for achieving high efficiency and selectivity. For a ligand scaffold like this compound, several modification strategies could be envisioned to tune its catalytic properties. These could include:

Steric Modifications: Introducing bulky substituents on the phenyl or pyridine rings to create a more defined chiral pocket and influence selectivity.

Electronic Modifications: Placing electron-donating or electron-withdrawing groups on the aromatic rings to modulate the electronic properties of the metal center.

Backbone Rigidification: Incorporating the diamine structure into a more rigid cyclic framework to reduce conformational flexibility and potentially enhance enantioselectivity.

While these are general strategies applicable to many ligand systems, their specific application and the resulting effects on the catalytic performance of this compound-based systems have not been explored in published research.

Computational Chemistry and Theoretical Investigations of 2 Phenyl 1 Pyridin 2 Ylethanamine

Quantum Mechanical Studies of Molecular Structure and Conformation

Quantum mechanics forms the bedrock of modern computational chemistry, allowing for the detailed calculation of a molecule's properties based on the fundamental principles governing electron behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. This approach offers a balance between accuracy and computational cost, making it suitable for molecules of the size and complexity of 2-Phenyl-1-pyridin-2-ylethanamine.

DFT calculations can determine the most stable three-dimensional arrangement of atoms (the optimized geometry) by finding the structure with the minimum energy. For this compound, this would involve optimizing the bond lengths, bond angles, and the dihedral angles that define the orientation of the phenyl and pyridyl rings relative to each other. Studies on similar pyridine (B92270) derivatives often employ basis sets like 6-31G(d,p) with functionals such as B3LYP to achieve reliable geometric predictions. nih.gov

Once the optimized structure is found, the same level of theory can be used to calculate the vibrational frequencies of the molecule. These theoretical frequencies correspond to the stretching and bending motions of the chemical bonds and can be directly compared with experimental infrared (IR) spectroscopy data to help confirm the molecule's structure. For instance, DFT calculations can predict the characteristic frequencies for the N-H stretches of the amine group, the aromatic C-H stretches of the phenyl and pyridine rings, and the C-N stretching frequency. nih.gov

Illustrative DFT-Calculated Vibrational Frequencies for this compound (Note: The following data is illustrative and represents typical frequency ranges for the specified functional groups.)

Vibrational ModeFunctional GroupTypical Calculated Frequency (cm-1)
N-H Asymmetric StretchPrimary Amine (-NH2)~3450
N-H Symmetric StretchPrimary Amine (-NH2)~3350
Aromatic C-H StretchPhenyl & Pyridyl Rings3100 - 3000
Aliphatic C-H StretchEthanamine Backbone2980 - 2850
C=C/C=N Ring StretchPhenyl & Pyridyl Rings1600 - 1450
C-N StretchAmine Group~1250

Computational methods are also adept at predicting spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. Predicting ¹H and ¹³C NMR spectra is a crucial step in structure verification. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that, when compared to experimental data, aid in the assignment of signals to specific atoms in the molecule.

More advanced techniques, such as Graph Neural Networks (GNNs), have shown remarkable accuracy in predicting NMR chemical shifts for small molecules by learning from large datasets of known spectra. nih.gov For this compound, a computational approach would predict distinct chemical shifts for the protons and carbons of the phenyl ring, the pyridine ring, and the ethylamine (B1201723) chain, reflecting their unique electronic environments.

Illustrative Predicted NMR Chemical Shifts for this compound (Note: The following data is illustrative, based on typical chemical shift values for similar structural motifs.)

Atom TypeLocationIllustrative Predicted 1H Shift (ppm)Illustrative Predicted 13C Shift (ppm)
CHBenzylic Carbon (adjacent to both rings)~4.5 - 5.0~60 - 65
CH2Methylene Carbon~3.0 - 3.5~45 - 50
NH2Amine Group~1.5 - 2.5 (broad)N/A
CH (Aromatic)Phenyl Ring~7.2 - 7.4~125 - 130
CH (Aromatic)Pyridine Ring~7.1 - 8.6~120 - 150

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum mechanics excels at describing the properties of a single, static structure, molecules are dynamic entities. This compound has several rotatable single bonds, allowing for a wide range of possible three-dimensional shapes, or conformations. Molecular Dynamics (MD) simulations are a computational method used to explore this conformational landscape by simulating the movement of atoms over time.

In an MD simulation, the forces between atoms are calculated using a molecular force field, and Newton's laws of motion are applied to predict how the atoms will move. By running the simulation for a sufficient length of time (typically nanoseconds to microseconds), it is possible to observe the different conformations the molecule prefers to adopt and the transitions between them. For this compound, MD simulations would reveal the rotational flexibility around the C-C bond of the ethylamine linker and the bonds connecting the rings to the chain, providing a comprehensive picture of its shape and flexibility in solution.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking)

The biological activity and material properties of a molecule are often governed by how it interacts with itself and with other molecules. This compound possesses functional groups capable of engaging in key intermolecular interactions.

Hydrogen Bonding: The primary amine (-NH₂) group is a classic hydrogen bond donor, while the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. Computational analysis can identify and quantify the strength of these hydrogen bonds, which play a critical role in how the molecule interacts with biological targets like proteins or in the formation of crystal structures. researchgate.netresearchgate.net

π-π Stacking: The molecule contains two aromatic systems: a phenyl ring and a pyridine ring. These rings can interact through π-π stacking, a noncovalent interaction that is important in the stabilization of protein structures and crystal packing. researchgate.netrsc.org Theoretical studies on pyridine-containing systems have shown that the geometry of this stacking (e.g., parallel-displaced vs. T-shaped) significantly affects its strength. researchgate.net Computational tools like Non-Covalent Interaction (NCI) plots can visualize these weak interactions, highlighting regions of attraction between the rings. nih.gov

Theoretical Prediction of Reactivity and Reaction Pathways

Computational chemistry can predict a molecule's reactivity, offering insights into how it might behave in a chemical reaction. By calculating the distribution of electron density, one can create an electrostatic potential (ESP) map. nih.gov This map highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the amine group's lone pair of electrons would be a primary nucleophilic site, while the acidic protons on the amine could act as an electrophilic site.

Furthermore, DFT can be used to model entire reaction pathways, for example, the N-alkylation or N-acylation of the amine group. By calculating the energies of reactants, products, and the transition states that connect them, chemists can determine the activation energy of a reaction, predict its feasibility, and understand its mechanism in detail. mdpi.com

Computational Ligand Design for Enhanced Selectivity and Catalytic Activity

The insights gained from the computational studies described above are foundational for rational ligand design. If this compound is considered a scaffold for developing new catalysts or therapeutic agents, computational methods can guide its modification to improve performance.

For instance, if the goal is to design a ligand for a specific metal catalyst, understanding its conformational preferences and the electronic properties of its donor atoms (the two nitrogens) is crucial. mdpi.com Molecular docking simulations could be used to predict how derivatives of this molecule might bind to the active site of a target enzyme. By computationally evaluating a library of virtual compounds—each with a small modification to the parent structure—researchers can prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources. rsc.org This data-driven approach allows for the fine-tuning of the molecule's structure to enhance its selectivity and activity for a specific application.

Molecular Interaction Studies and Potential in Chemical Biology Research

Investigation of Molecular Recognition and Binding Mechanisms

The primary molecular target of 2-Phenyl-1-pyridin-2-ylethanamine is the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and brain function. proquest.com Research indicates that the compound acts as a low-trapping, open-channel blocker of the NMDA receptor. medchemexpress.comwikipedia.orgacetherapeutics.com

Binding Affinity and Site: Studies have demonstrated that this compound binds with low-to-moderate affinity to sites located within the NMDA receptor's ion channel pore. nih.gov This interaction is voltage-dependent, meaning the binding and blocking efficiency is influenced by the cell membrane's electrical potential. nih.gov Unlike some other NMDA receptor antagonists, this compound exhibits a lack of significant selectivity between different NMDA receptor subunits, such as NR2A and NR2B. nih.gov

The reported binding affinity values show some variability across different studies. Radioligand binding assays determined its inhibition constant (Ki) to be in the range of 0.56–2.1 μM. medchemexpress.comnih.gov Another study reported a Ki value of approximately 10.67 μM. frontiersin.org Its half-maximal inhibitory concentration (IC50), which measures the concentration needed to inhibit 50% of the receptor's response, was found to be between 4-7 μM in Chinese Hamster Ovary (CHO) cells and 6.4 μM in Xenopus oocyte expression systems. medchemexpress.comnih.gov

Interestingly, a computational study using molecular dynamics simulations suggested a low probability of this compound binding within the transmembrane domain (TMD) of the NMDA receptor, as it yielded a positive binding free energy. proquest.comnih.gov This contrasts with experimental data and may suggest that the binding interaction is complex and potentially involves regions other than the specific TMD site modeled in that simulation. proquest.comnih.gov

Binding Profile of this compound at the NMDA Receptor
ParameterValueAssay SystemSource
Binding Affinity (Ki)0.56–2.1 μMRadioligand Binding Assay medchemexpress.comnih.gov
Binding Affinity (Ki)10.67 μMRadioligand Binding Assay (3H-MK801) frontiersin.org
IC504–7 μMCHO Cells medchemexpress.com
IC506.4 μMXenopus Oocytes medchemexpress.comnih.gov
Subunit SelectivityLacks significant NR2A vs NR2B selectivityIn-vitro studies nih.gov

Structure-Activity Relationship Studies at a Molecular Level

The structure-activity relationship (SAR) of this compound is best understood by comparing its molecular interaction with that of other NMDA receptor antagonists like Ketamine. The key distinguishing feature derived from its structure is its "low-trapping" channel blockade. wikipedia.orgnih.gov

While both this compound and Ketamine bind to the open channel pore, their dissociation kinetics are markedly different. nih.gov The molecular structure of this compound allows it to unbind more readily from the channel when the receptor deactivates (i.e., when the stimulating neurotransmitter, glutamate, is removed). In contrast, Ketamine has a higher propensity to become "trapped" within the closed channel pore. nih.gov This difference in trapping efficiency (54% for this compound versus 86% for Ketamine) is a direct consequence of their distinct chemical structures and how they fit within the receptor's channel. nih.gov

This molecular-level difference in trapping is believed to be responsible for the different pharmacological profiles of the two compounds. The low-trapping nature of this compound is theorized to preserve the use-dependent nature of the channel block under normal synaptic transmission conditions, potentially contributing to its reduced psychotomimetic side effects compared to Ketamine. nih.gov While specific studies systematically altering the phenyl or pyridinyl moieties of this compound are not widely published, its comparison with other antagonists underscores how subtle changes in molecular structure can fundamentally alter the binding mechanism and subsequent biological activity.

Comparative Trapping Properties of NMDA Channel Blockers
CompoundTrapping CharacteristicTrapping PercentageSource
This compound (Lanicemine)Low-Trapping54% nih.gov
KetamineHigh-Trapping86% nih.gov

Design of Chemical Probes for Biological System Investigations

There is no evidence in the reviewed literature to suggest that this compound was specifically designed or is widely used as a traditional chemical probe for labeling or pull-down assays. However, its application in clinical and preclinical research demonstrates its utility as a pharmacological tool to probe the function of NMDA receptors in complex biological systems.

For instance, this compound has been used in studies to investigate the role of NMDA receptor modulation in the pathophysiology of post-traumatic stress disorder (PTSD) and depression. nih.govnih.gov In these investigations, the compound serves as a probe to test the hypothesis that antagonizing the NMDA receptor can alleviate specific symptoms like hyperarousal. nih.gov

Furthermore, its administration has been coupled with translational biomarkers, such as quantitative electroencephalography (qEEG). nih.govnih.gov By measuring changes in gamma-band oscillations in the brain following administration, researchers can confirm target engagement—that the drug has reached its intended molecular target (the NMDA receptor) and is exerting a measurable physiological effect. nih.govnih.gov In this context, this compound functions as a chemical probe to explore the link between a specific molecular mechanism (NMDA receptor blockade) and systems-level brain activity.

Modulatory Effects on Molecular Targets

The primary modulatory effect of this compound is the antagonism of the NMDA receptor ion channel. Its binding principles are central to its biological effects.

Receptor Binding Principles:

Open-Channel Blockade: It binds to the NMDA receptor only when the channel is in its open state, which requires the concurrent binding of glutamate and a co-agonist like glycine (B1666218) or D-serine. nih.gov

Voltage-Dependency: The ability of the compound to enter and block the channel is dependent on the membrane potential, a characteristic feature of pore-blocking antagonists. nih.gov

Low-Trapping Antagonism: As detailed in section 8.2, its relatively rapid unbinding rate from the closed channel distinguishes it from high-trapping blockers like Ketamine. nih.gov This principle of "low-trapping" is key to its modulatory effect, allowing for a more transient and potentially more physiological modulation of NMDA receptor activity.

Downstream Modulatory Effects: The blockade of NMDA receptors, particularly on inhibitory GABAergic interneurons, is thought to lead to a disinhibition of pyramidal neurons. This results in a surge of glutamate release and an increase in cortical excitability. nih.govnih.gov This increase in excitability has been directly measured as a dose-dependent elevation in spontaneous gamma-band EEG activity in both preclinical models and human subjects. medchemexpress.comnih.gov This modulation of cortical network activity is hypothesized to initiate a cascade of downstream events, including changes in neurotrophic factor expression and synaptic plasticity, which may underlie its therapeutic potential. nih.gov Electrophysiological studies have directly confirmed that this compound significantly attenuates NMDA receptor-mediated currents. frontiersin.org The compound's modulatory effects are centered on this ion channel receptor mechanism, with no evidence of direct enzyme inhibition.

Future Research Directions and Translational Perspectives

Innovations in Synthetic Methodologies for Complex Derivatives

Future research will likely focus on developing more efficient, versatile, and sustainable methods for synthesizing complex derivatives of the 2-Phenyl-1-pyridin-2-ylethanamine scaffold. Building upon existing strategies for related heterocyclic compounds, several innovative approaches can be envisioned.

Modern cross-coupling reactions are central to constructing the core bi-aryl structure. Methodologies like the Suzuki–Miyaura cross-coupling have been successfully used to synthesize 2-phenylpyridine (B120327) derivatives with high yields, often around 85%, under mild conditions. mdpi.com Future work could optimize these reactions for a wider range of substrates, enabling the introduction of diverse functional groups onto both the phenyl and pyridine (B92270) rings. The synthesis of the target amine can be achieved through the reduction of precursor ketones like 2-Phenyl-1-(pyridin-2-yl)ethan-1-one. nih.gov

Furthermore, greener synthetic methodologies are becoming increasingly important. Research into synthesizing N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives has highlighted the potential of simpler, more environmentally friendly approaches. researchgate.net The use of versatile intermediates, such as chalcones, can also provide efficient pathways to various heterocyclic systems. researchgate.net The development of multi-step synthetic sequences, such as those used for creating complex 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives, can be adapted to build sophisticated molecular architectures based on the this compound core. mdpi.com

Synthetic Strategy Description Key Advantages Relevant Precursors/Intermediates Citation
Suzuki–Miyaura Cross-Coupling A palladium-catalyzed reaction to create carbon-carbon bonds between an organoboron compound and an organohalide.High yields, mild conditions, functional group tolerance.2,3-dichloro-5-trifluoromethylpyridine, 4-hydroxyphenylboronic acid. mdpi.com
Nucleophilic Substitution Displacement of a leaving group by a nucleophile. Used to add moieties to the core structure.Versatile for introducing a variety of functional groups.4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl) phenol, 5-fluoro-2-nitrobenzoic acid. mdpi.com
Reductive Amination Conversion of a ketone or aldehyde to an amine.Direct and efficient route to primary, secondary, and tertiary amines.2-Phenyl-1-(pyridin-2-yl)ethan-1-one. nih.gov
Multi-step Synthesis A sequence of reactions including esterification, oxidation, and cyanation to build complex heterocyclic systems.Allows for the construction of highly functionalized and complex target molecules.Nicotinic acid, m-CPBA, trimethylsilyl (B98337) cyanide. mdpi.com

Advanced Applications in Asymmetric Catalysis and Materials Science

The inherent chirality and presence of coordinating nitrogen atoms in the this compound scaffold make it a promising candidate for advanced applications in asymmetric catalysis and materials science.

Asymmetric Catalysis: The development of chiral ligands is crucial for enantioselective metal-catalyzed reactions. mdpi.com Derivatives of this compound could be designed as novel chiral ligands for reactions like palladium-catalyzed asymmetric allylic alkylation (AAA). The design and synthesis of chiral diphosphine ligands have been instrumental in achieving high performance in such reactions, with some systems reaching enantiomeric excesses (ee) greater than 97%. mdpi.com By modifying the amine and incorporating phosphine (B1218219) groups, new ligands derived from the title compound could be developed to control the stereochemical outcome of important chemical transformations.

Materials Science: Nitrogen-containing heterocyclic compounds are valuable building blocks for functional materials. Specifically, pyridine derivatives serve as excellent ligands for the construction of Metal-Organic Frameworks (MOFs). Related compounds are already categorized as potential MOF ligands. bldpharm.com The pyridine nitrogen and the ethylamine (B1201723) group in this compound can act as coordination sites for metal ions, leading to the formation of novel porous materials. These MOFs could have applications in gas storage, separation, and heterogeneous catalysis.

Potential Application Area Description Key Structural Features Examples of Related Systems Citation
Asymmetric Catalysis Use as a chiral ligand to induce enantioselectivity in metal-catalyzed reactions.Chiral center, coordinating nitrogen atom of the pyridine ring and amine group.Trost Ligands, JOSIPHOS, Chiral Diphosphines for Pd-catalysed AAA. mdpi.com
Materials Science (MOFs) Use as an organic linker to build Metal-Organic Frameworks.Nitrogen-containing heterocycle capable of coordinating with metal centers.N-Methyl-2-(pyridin-2-yl)-N-(2-(pyridin-2-yl)ethyl)ethanamine as a MOF ligand. bldpharm.com

Elucidation of Novel Molecular Mechanisms in Chemical Biology

Derivatives of the phenyl-pyridine scaffold have shown a range of biological activities, suggesting that future research could uncover novel molecular mechanisms of action.

Research on related structures has identified several promising biological targets. For instance, certain 1H-pyridin-2-one derivatives have been synthesized as potent and selective inhibitors of farnesyltransferase, an enzyme implicated in cancer. nih.gov In other studies, novel 2-(pyridin-2-yl) pyrimidine derivatives were found to exhibit anti-fibrotic activity by inhibiting the expression of collagen. mdpi.com Furthermore, various substituted phenyl-pyridine compounds have demonstrated significant antimicrobial and insecticidal activities. mdpi.comresearchgate.netresearchgate.netnih.gov The molecular mechanism for some related pyrazole (B372694) insecticides has been identified as the blockade of the γ-aminobutyric acid (GABA)-regulated chloride channel in insect neurons. researchgate.net

Future work should aim to identify the specific molecular targets of this compound derivatives. Understanding how the pyridine nitrogen, phenyl ring, and chiral amine interact with biological macromolecules like enzymes and receptors will be key to developing these compounds for therapeutic or agrochemical purposes.

Biological Activity Potential Molecular Target/Mechanism Compound Class Citation
Anti-cancer Farnesyltransferase (FTase) inhibition.1H-pyridin-2-one derivatives. nih.gov
Anti-fibrotic Inhibition of Collagen type I alpha 1 (COL1A1) protein expression.2-(Pyridin-2-yl) pyrimidine derivatives. mdpi.com
Insecticidal Blockade of GABA-regulated chloride channels.Pyrazole derivatives. researchgate.net
Antimicrobial Inhibition of bacterial and fungal growth.N-(6-phenylpyridin-2-yl) Pyridine-2-amine, Imidazo[4,5-b/c]pyridine derivatives. researchgate.netnih.gov

Development of High-Throughput Screening and Computational Design Platforms

To efficiently explore the vast chemical space accessible from the this compound scaffold, modern drug discovery platforms must be employed.

Computational Design: Structure-based design and other computational methods are powerful tools for accelerating the discovery process. These approaches have already been used to create potent farnesyltransferase inhibitors and to evaluate the drug-likeness properties of new antimicrobial imidazopyridine derivatives using tools like ADMETlab 2.0. nih.govnih.gov Future research should leverage computational platforms for:

Virtual Screening: Docking large libraries of virtual derivatives into the active sites of known biological targets.

Pharmacophore Modeling: Identifying the key structural features required for biological activity to guide the design of new compounds.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties to prioritize candidates with favorable profiles.

High-Throughput Screening (HTS): The synthetic methodologies discussed in section 9.1 are amenable to combinatorial chemistry and the creation of large compound libraries. These libraries can then be evaluated using HTS against a wide array of biological targets to identify new lead compounds. The discovery of numerous bioactive phenyl-pyridine derivatives suggests that HTS campaigns would be a fruitful endeavor. mdpi.commdpi.comnih.gov

Platform Application Description Example from Literature Citation
Computational Design Structure-Based DesignUsing the 3D structure of a biological target to design molecules that fit its active site.Design of farnesyltransferase inhibitors. nih.gov
Computational Design ADMET PredictionUsing software to predict the pharmacokinetic and toxicological properties of compounds.Evaluation of drug-likeness for imidazopyridine derivatives using ADMETlab 2.0. nih.gov
High-Throughput Screening Lead DiscoveryRapidly assessing large numbers of chemical compounds for a specific biological activity.Screening of 2-phenylpyridine derivatives for insecticidal activity. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis methods for 2-Phenyl-1-pyridin-2-ylethanamine?

  • Methodological Answer : The reduction of amides to amines using lithium aluminum hydride (LiAlH₄) in ether is a reliable approach, as demonstrated in analogous compounds (e.g., 2-phenylpropanamide conversion to 1-phenylethanamine). Reaction conditions (temperature, pH, and time) must be tightly controlled to achieve >90% yield . Alternative routes may involve catalytic hydrogenation, though steric hindrance from the pyridine ring may require optimized catalysts.

Q. How can researchers confirm the structural integrity and purity of synthesized this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., pyridin-2-yl protons at δ 8.5–7.5 ppm, ethanamine chain protons at δ 3.0–2.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (expected m/z ≈ 199.2 for C₁₃H₁₄N₂) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients to assess purity (>98% required for pharmacological studies).

Q. What are the stability considerations for storing this compound?

  • Methodological Answer :

  • Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation of the amine group.
  • Avoid exposure to light and moisture, as pyridine derivatives are prone to hydrolysis and photodegradation .

Advanced Research Questions

Q. How can researchers design experiments to optimize reaction parameters for large-scale synthesis?

  • Methodological Answer :

  • Factorial Design : Test variables (e.g., temperature: 60–100°C; catalyst loading: 1–5 mol%) using a 2³ factorial matrix to identify interactions between parameters .
  • Response Surface Methodology (RSM) : Model yield as a function of pH and reaction time to pinpoint optimal conditions .

Q. How should researchers resolve contradictions in reported pharmacological activity data for this compound?

  • Methodological Answer :

  • Cross-Validate Assays : Use orthogonal assays (e.g., enzyme inhibition, cell viability, and receptor binding) to confirm activity. For example, discrepancies in IC₅₀ values may arise from impurities; re-test using HPLC-purified batches .
  • Computational Modeling : Perform molecular docking to assess binding affinity variations caused by stereochemical differences (e.g., R vs. S configurations) .

Q. What strategies are recommended for comparative studies with structurally similar amines (e.g., 2-(6-methylpyridin-2-yl)ethanamine)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., methyl groups on pyridine) and measure changes in logP, solubility, and target binding .
  • Thermogravimetric Analysis (TGA) : Compare thermal stability profiles to correlate structural features with decomposition thresholds .

Q. How can researchers address gaps in ecological toxicity data for this compound?

  • Methodological Answer :

  • OECD 201/202 Guidelines : Conduct Daphnia magna acute toxicity tests and algal growth inhibition assays. If no data exists (as seen in similar pyridine derivatives), extrapolate from QSAR models while noting uncertainties .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in preclinical studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.
  • ANOVA with Tukey’s Post Hoc Test : Compare multiple dose groups to control for Type I errors .

Q. How should researchers handle incomplete spectroscopic data (e.g., missing NOESY correlations)?

  • Methodological Answer :

  • Complementary Techniques : Use 2D-COSY or HSQC to resolve overlapping signals.
  • Dynamic NMR : Apply variable-temperature NMR to study conformational exchange in the ethanamine chain .

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